Topoi/parp-1-IN-1

Description

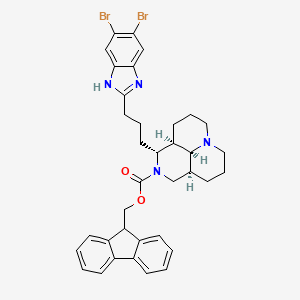

Structure

3D Structure

Propriétés

Formule moléculaire |

C36H38Br2N4O2 |

|---|---|

Poids moléculaire |

718.5 g/mol |

Nom IUPAC |

9H-fluoren-9-ylmethyl (5R,6R,9S,13S)-6-[3-(5,6-dibromo-1H-benzimidazol-2-yl)propyl]-1,7-diazatricyclo[7.3.1.05,13]tridecane-7-carboxylate |

InChI |

InChI=1S/C36H38Br2N4O2/c37-29-18-31-32(19-30(29)38)40-34(39-31)15-5-14-33-27-13-7-17-41-16-6-8-22(35(27)41)20-42(33)36(43)44-21-28-25-11-3-1-9-23(25)24-10-2-4-12-26(24)28/h1-4,9-12,18-19,22,27-28,33,35H,5-8,13-17,20-21H2,(H,39,40)/t22-,27+,33+,35-/m0/s1 |

Clé InChI |

XZRLRBIWNWBCPX-XONQAIMGSA-N |

SMILES isomérique |

C1C[C@H]2CN([C@@H]([C@@H]3[C@H]2N(C1)CCC3)CCCC4=NC5=CC(=C(C=C5N4)Br)Br)C(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

SMILES canonique |

C1CC2CN(C(C3C2N(C1)CCC3)CCCC4=NC5=CC(=C(C=C5N4)Br)Br)C(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Origine du produit |

United States |

Fundamental Principles of Dna Damage Response and Repair Pathways

Cells are constantly subjected to DNA damage from both endogenous and exogenous sources. To counteract this, they have evolved a complex network of surveillance and repair mechanisms known as the DNA Damage Response (DDR). The DDR senses DNA lesions, signals their presence, and promotes their repair. Key enzymes involved in these processes include topoisomerases and PARP-1.

Topoisomerases (TOP1 and TOP2) are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication and transcription. iaea.org They function by creating transient single-strand breaks (SSBs) or double-strand breaks (DSBs) in the DNA backbone. nih.govresearchgate.net Topoisomerase I (TOP1) creates SSBs, while Topoisomerase II (TOP2) creates DSBs. This process involves the formation of a temporary covalent intermediate called a cleavage complex (Top1cc or Top2cc). nih.govresearchgate.net While these breaks are normally resealed quickly, certain drugs can trap these complexes, converting them into cytotoxic DNA lesions that can trigger cell death. nih.gov

Poly(ADP-Ribose) Polymerase 1 (PARP-1) is a key player in DNA repair, particularly in the Base Excision Repair (BER) pathway, which addresses single-strand breaks. nih.govhep.com.cnmdpi.com Acting as a DNA nick sensor, PARP-1 binds to sites of DNA damage and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. hep.com.cnfrontiersin.orgsemanticscholar.org This PARylation process serves as a scaffold to recruit other DNA repair proteins to the damage site, facilitating the repair process. mdpi.comfrontiersin.org PARP-1 is also implicated in the repair of DSBs and the protection of stalled replication forks. nih.govsemanticscholar.org

Rationale for Convergent Inhibition of Topoisomerase and Parp 1

The rationale for simultaneously inhibiting topoisomerases and PARP-1 is rooted in the concept of synthetic lethality . This occurs when the loss of function in two different genes or pathways is lethal to a cell, while the loss of either one alone is not. frontiersin.orgumw.edu.pl

Topoisomerase inhibitors (poisons) work by stabilizing the topoisomerase-DNA cleavage complex, leading to an accumulation of SSBs (from TOP1 inhibitors) and DSBs (from TOP2 inhibitors). nih.govnih.gov These SSBs, if not repaired, can collapse replication forks during DNA synthesis, generating more lethal DSBs. frontiersin.orgnih.gov This is where PARP-1's role becomes critical. PARP-1 is essential for the efficient repair of these SSBs. nih.govhep.com.cn

By inhibiting PARP-1, the cell's ability to repair the SSBs generated by topoisomerase inhibitors is severely hampered. nih.govacs.org This leads to an accumulation of unrepaired SSBs, an increase in replication fork collapse, and the generation of overwhelming levels of DSBs. researchgate.netnih.gov In cells with an already compromised ability to repair DSBs (for example, through defects in the Homologous Recombination pathway, like BRCA mutations), this dual insult is catastrophic, leading to genomic instability and programmed cell death (apoptosis). frontiersin.orgnih.gov

Furthermore, PARP-1 is directly involved in the repair of trapped Top1cc. nih.gov Inhibiting PARP-1 can therefore prevent the removal of these toxic complexes, enhancing the efficacy of topoisomerase inhibitors. researchgate.net This synergistic interaction forms the basis for developing dual inhibitors that can target both pathways with a single molecule, potentially offering advantages over combination therapies with individual drugs, such as improved pharmacokinetic profiles and reduced toxicity. researchgate.netnih.gov

Historical Context and Emergence of Topoi/parp 1 in 1 As a Preclinical Dual Inhibitor

PARP-1 Modulatory Mechanisms

This compound functions as a potent inhibitor of PARP-1's catalytic activity. PARP-1 is a key enzyme in the DNA damage response, recognizing DNA strand breaks and synthesizing poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. frontiersin.orgnih.gov This process, known as PARylation, is crucial for recruiting DNA repair machinery. The catalytic activity of PARP-1 is stimulated by DNA breaks, leading to a significant increase in PAR synthesis. nih.gov

The compound this compound, like other PARP inhibitors, competitively binds to the NAD+ binding site of the enzyme. frontiersin.org NAD+ is the substrate for the PARylation reaction. tandfonline.comnih.gov By occupying this site, the inhibitor prevents the synthesis of PAR polymers, thereby blocking the recruitment of DNA repair proteins to the site of damage. frontiersin.org This inhibition of PARP-1's catalytic function leads to the accumulation of unrepaired single-strand breaks. frontiersin.org Research has shown that this compound has an IC50 value of 0.09 μM for PARP1, indicating its high potency in inhibiting the enzyme's catalytic function. medchemexpress.com

The inhibition of PARylation has several downstream consequences. Normally, auto-PARylation of PARP-1 causes its dissociation from DNA, allowing access for repair proteins. scielo.br By preventing this, PARP inhibitors can "trap" PARP-1 on the DNA. nih.gov

A significant mechanism of action for many PARP inhibitors, including likely this compound, is the induction of "PARP trapping." nih.gov This phenomenon refers to the stabilization of the PARP-1 enzyme on DNA at the site of a lesion. nih.govnih.gov Instead of just inhibiting the catalytic activity, these inhibitors lock PARP-1 onto the DNA, creating a cytotoxic lesion. frontiersin.orgnih.gov

This trapped PARP-DNA complex can obstruct DNA replication and transcription, leading to the formation of more severe DNA double-strand breaks, particularly in rapidly dividing cells. nih.govncl.ac.uk The cytotoxicity of PARP inhibitors often correlates more strongly with their trapping efficiency than with their catalytic inhibition. nih.gov Different PARP inhibitors exhibit varying potencies in their ability to trap PARP-1 on DNA. nih.gov

PARP-1 plays a vital role in chromatin remodeling, a process essential for DNA replication, transcription, and repair. frontiersin.orgresearchgate.net It achieves this by catalyzing the PARylation of histones and other chromatin-associated proteins. activemotif.comelifesciences.org The addition of the large, negatively charged PAR polymers to histones leads to electrostatic repulsion, causing the chromatin structure to decondense and become more accessible to the cellular machinery. elifesciences.orgnih.gov

By inhibiting PARP-1's catalytic activity, this compound prevents this PARylation-dependent chromatin relaxation. tandfonline.com This can hinder the recruitment of repair factors to sites of DNA damage and interfere with transcriptional regulation. frontiersin.orgactivemotif.com PARP-1 physically and functionally interacts with core histones (H2A, H2B, H3, and H4) and linker histone H1. activemotif.com Some PARP-1 inhibitors have been shown to disrupt the interaction between PARP-1 and histones. nih.gov This interference with histone interactions can prevent the activation of PARP-1 and its subsequent role in DNA repair and gene expression. nih.gov

Topoisomerase Modulation Mechanisms

Topoisomerase I (TopoI) is an essential enzyme that resolves torsional stress in DNA during processes like replication and transcription. oup.com It does so by creating a transient single-strand break in the DNA, allowing the DNA to rotate, and then resealing the break. oup.com During this process, a temporary covalent intermediate called the TopoI-DNA cleavable complex is formed. oup.com

This compound, as a TopoI inhibitor, acts as a "poison" by stabilizing this TopoI-DNA cleavable complex. nih.govresearchgate.net This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. ncl.ac.uk When a replication fork encounters this stabilized complex, it can lead to the formation of a cytotoxic DNA double-strand break. ncl.ac.ukresearchgate.net This mechanism is a hallmark of TopoI poisons and is a primary source of their antitumor activity. nih.gov

Table 1: Research Findings on the Mechanisms of this compound

| Mechanism | Finding | Reference |

| PARP-1 Catalytic Inhibition | IC50 value of 0.09 μM for PARP1. | medchemexpress.com |

| Topoisomerase I Modulation | Decreases TOPOI expression in HGC-27 cells. | medchemexpress.com |

| Cellular Activity | Exhibits anti-tumor activity with IC50 values of 7.21 μM (HeLa), 9.48 μM (A549), 3.80 μM (HepG-2), and 2.49 μM (HGC-27). | medchemexpress.com |

Interplay of Dual Inhibition at the Molecular Level

The compound this compound is a novel dual inhibitor that simultaneously targets two critical enzymes involved in DNA topology and repair: Topoisomerase I (TOPOI) and Poly(ADP-ribose) polymerase 1 (PARP-1). medchemexpress.comiaea.org This dual-action mechanism is designed to create a synergistic antitumor effect by both inducing DNA damage and preventing its subsequent repair, a strategy under active investigation to overcome chemoresistance. researchgate.net The molecular interplay of inhibiting these two targets results in a catastrophic level of genomic instability within cancer cells.

The primary mechanism for DNA damage induction by this compound originates from its inhibition of TOPOI. TOPOI is an essential enzyme that alleviates torsional stress in DNA during processes like replication and transcription by creating transient single-strand breaks (SSBs). iaea.org The inhibitory action of the compound stabilizes the covalent intermediate complex formed between TOPOI and DNA, known as the TOPOI-DNA cleavage complex (Top1cc). iaea.orgnih.gov This stabilization prevents the normal re-ligation of the DNA strand, effectively converting the transient break into a persistent lesion. nih.govsemanticscholar.org

These stabilized Top1cc lesions are the initial source of DNA damage, manifesting as SSBs. nih.govsemanticscholar.orgncl.ac.uk Under normal circumstances, the cell's DNA damage response (DDR) would quickly identify and repair these SSBs, primarily through the Base Excision Repair (BER) pathway, in which PARP-1 is a crucial first responder. researchgate.netfrontiersin.org

However, the dual-inhibitory nature of this compound simultaneously targets PARP-1. PARP-1's role is to sense DNA strand breaks and, upon activation, synthesize poly(ADP-ribose) (PAR) chains that recruit other DNA repair factors to the damage site. pnas.orgnih.gov By inhibiting PARP-1, this compound blocks this critical repair initiation step. ncl.ac.uk This leads to a significant accumulation of unrepaired SSBs.

The accumulation of SSBs is highly cytotoxic, particularly in rapidly dividing cancer cells. When the cellular replication machinery encounters these unrepaired SSBs, the replication fork can collapse, leading to the formation of more complex and lethal DNA lesions: double-strand breaks (DSBs). nih.govsemanticscholar.orgncl.ac.uk This conversion of SSBs to DSBs represents a significant amplification of the initial DNA damage. Studies specifically on this compound have confirmed that the compound induces DNA damage in cancer cells, consistent with this mechanism of action. medchemexpress.com The dual inhibition, therefore, creates a scenario where DNA damage is not only initiated but is also efficiently accumulated and escalated from SSBs to DSBs.

Table 1: DNA Damage Cascade Induced by this compound

| Step | Action of this compound | Molecular Consequence | Resulting DNA Lesion |

| 1. Damage Induction | Inhibition of Topoisomerase I (TOPOI) | Stabilization of the TOPOI-DNA cleavage complex (Top1cc). iaea.orgnih.gov | Single-Strand Breaks (SSBs). semanticscholar.orgncl.ac.uk |

| 2. Repair Inhibition | Inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1) | Failure to recruit DNA repair machinery to the site of SSBs. ncl.ac.ukpnas.org | Accumulation of SSBs. ncl.ac.uk |

| 3. Damage Amplification | Collision of replication forks with unrepaired SSBs | Collapse of replication forks. nih.govsemanticscholar.org | Double-Strand Breaks (DSBs). nih.govncl.ac.uk |

The efficacy of this compound is rooted in its ability to dismantle the coordinated network of DNA repair. PARP-1 acts as a master coordinator, influencing not only the repair of SSBs but also the pathways responsible for DSB repair, such as homologous recombination (HR) and non-homologous end joining (NHEJ). ncl.ac.uknih.govoup.com By engaging and inhibiting both TOPOI and PARP-1, the compound creates a state of synthetic lethality, where the cell cannot overcome the induced damage.

The synergistic engagement begins with the creation of SSBs by TOPOI inhibition, which in turn activates PARP-1. However, this compound immediately inhibits the activated PARP-1. medchemexpress.com This inhibition has several profound consequences for repair pathway coordination:

Blocked SSB Repair: The primary role of PARP-1 in the BER pathway is to recruit the scaffolding protein XRCC1, which in turn brings other essential repair enzymes to the lesion. pnas.org PARP-1 inhibition prevents this recruitment, effectively halting the BER pathway and leading to the accumulation of SSBs. pnas.orgresearchgate.net

Impaired DSB Repair: PARP-1 also plays a role in the repair of DSBs. It interacts with key proteins in both the NHEJ and HR pathways. semanticscholar.orgoup.com By inhibiting PARP-1, this compound can hinder the repair of the very DSBs that are generated as a consequence of its TOPOI-inhibitory action. ncl.ac.uk This creates a vicious cycle of damage accumulation.

Prolonged Trapping of TOPOIcc: PARP-1 is also involved in the removal of TOPOIcc from DNA. iaea.org PARP-1 can modify TOPOI with PAR chains (PARylation), which facilitates the degradation of the trapped complex. researchgate.netresearchgate.net By inhibiting PARP-1, this compound prolongs the existence of the toxic Top1cc lesions, increasing the probability of their conversion into DSBs. researchgate.net

This disruption of multiple repair pathways overwhelms the cell's DNA damage response. The cell is faced with an onslaught of SSBs and DSBs while its primary mechanisms for dealing with such damage are simultaneously crippled. This coordinated attack on both DNA integrity and repair is the foundation of the potent anticancer activity observed with dual TOPOI and PARP-1 inhibitors. researchgate.netcam.ac.uk

Table 2: Key Proteins and Pathways Disrupted by this compound

| Target Enzyme | Key Interacting Proteins | Repair Pathway(s) Affected | Consequence of Inhibition by this compound |

| Topoisomerase I (TOPOI) | DNA | DNA Relaxation | Generation of stable Top1cc, leading to SSBs. iaea.orgnih.gov |

| PARP-1 | XRCC1, DNA Ligase 3 | Base Excision Repair (BER). pnas.org | Accumulation of SSBs due to failed repair. ncl.ac.uk |

| PARP-1 | Ku70/80, DNA-PKcs | Non-Homologous End Joining (NHEJ). semanticscholar.orgoup.com | Impaired repair of DSBs. ncl.ac.uk |

| PARP-1 | TOPOI | Top1cc Processing | Prolonged persistence of toxic Top1cc lesions. researchgate.netresearchgate.net |

| PARP-1 | NEIL1, FEN1 | Base Excision Repair (BER), DPC Repair | Disruption of coordinated recruitment and activity of other repair factors. aging-us.comnih.gov |

DNA Damage Response Pathway Sensitization

The compound's primary impact is the heightened sensitivity of cellular DNA repair networks. By targeting two critical proteins involved in DNA topology and repair, this compound creates a state of genomic vulnerability.

Amplification of Single-Strand Breaks and Conversion to Double-Strand Breaks

This compound's inhibitory action on Topoisomerase I leads to the stabilization of TopoI-DNA cleavage complexes (Top1cc). ncl.ac.uknih.gov These complexes are essentially DNA single-strand breaks (SSBs) where the TopoI enzyme remains covalently bound. nih.gov Concurrently, the compound inhibits PARP-1, a primary sensor and initiator of SSB repair. oup.comresearchgate.net PARP-1 normally detects SSBs and recruits other repair factors to resolve the damage. frontiersin.orguniprot.org

By inhibiting PARP-1, this compound prevents the efficient repair of these TopoI-induced SSBs. nih.gov This leads to an accumulation of unrepaired SSBs. When a cell with these persistent SSBs enters the S phase of the cell cycle, the replication machinery collides with the stalled Top1cc, causing the replication fork to collapse. ncl.ac.ukfrontiersin.org This event converts the relatively benign SSB into a highly cytotoxic DNA double-strand break (DSB), a much more severe form of DNA damage. ncl.ac.ukmedsci.orgoup.com This conversion from SSBs to DSBs is a key mechanism behind the cytotoxicity of PARP inhibitors. frontiersin.orgmedsci.org

Sensitization of Homologous Recombination-Deficient Cellular Models

Cells primarily repair DSBs through two major pathways: the high-fidelity homologous recombination (HR) pathway and the more error-prone non-homologous end joining (NHEJ) pathway. frontiersin.orgnih.gov The HR pathway, which requires a sister chromatid as a template, is essential for error-free repair of DSBs that arise during the S and G2 phases of the cell cycle. oup.com Cellular models with deficiencies in HR, such as those with mutations in the BRCA1 or BRCA2 genes, are particularly vulnerable to the effects of PARP inhibition. aacrjournals.orgmedsci.org

This vulnerability creates a condition known as "synthetic lethality," where a defect in one of two genes has little effect on cell viability, but the simultaneous inactivation of both genes results in cell death. frontiersin.orgaacrjournals.org In HR-deficient cells, the DSBs generated by this compound cannot be repaired accurately. medsci.org The cell is forced to rely on alternative, less reliable repair mechanisms, which can lead to genomic instability and ultimately apoptosis. oup.com The efficacy of PARP inhibitors in cancers with BRCA1/2 mutations is a clinical manifestation of this principle. frontiersin.orgaacrjournals.org

Modulation of Base Excision Repair Pathway Components

The Base Excision Repair (BER) pathway is responsible for correcting damage to single DNA bases caused by oxidation, alkylation, or deamination. nih.govmdpi.com PARP-1 is a crucial component of BER, acting as a damage sensor that binds to DNA breaks and facilitates the recruitment of a scaffold of other repair proteins. nih.govmdpi.comresearchgate.net A key protein recruited by PARP-1 is the X-ray repair cross-complementing protein 1 (XRCC1), which in turn brings in other essential BER factors like DNA ligase III and DNA polymerase β. nih.govnih.gov

Inhibition of PARP-1 by compounds like this compound disrupts the BER pathway by preventing this critical recruitment step. nih.govnih.gov Since TopoI-induced SSBs are substrates for BER, the dual inhibition of both TopoI and PARP-1 creates a potent synergistic effect, overwhelming the cell's capacity to manage base damage and single-strand lesions. ncl.ac.uknih.gov Studies have shown that cells deficient in BER components are particularly sensitive to the combination of TopoI poisons and PARP inhibitors. nih.gov

Interplay with Non-Homologous End Joining Mechanisms

Non-Homologous End Joining (NHEJ) is the primary pathway for repairing DSBs throughout the cell cycle, especially in the G0/G1 phases. frontiersin.orgoup.com Unlike HR, NHEJ directly ligates the broken DNA ends without using a template, making it faster but also more prone to errors. PARP-1 has a complex and sometimes contradictory role in relation to NHEJ. Some evidence suggests PARP-1 can promote an alternative NHEJ pathway. nih.govsemanticscholar.org Conversely, other studies indicate that PARP-1 can compete with the Ku protein complex (Ku70/80), a key initiator of the classical NHEJ pathway, thereby suppressing its activity at DSBs. embopress.orgoup.com In this context, PARP-1 may function to prevent the inaccurate repair of DSBs by NHEJ, favoring the more precise HR pathway when available. embopress.org By inhibiting PARP-1, this compound can therefore modulate the balance between different DSB repair pathways, potentially increasing reliance on the error-prone classical NHEJ in HR-deficient settings. frontiersin.orgoup.com

Cell Fate Regulation

The extensive DNA damage induced by this compound triggers cellular surveillance systems that control cell fate, primarily by activating cell cycle checkpoints.

Induction of Cell Cycle Checkpoint Activation and Arrest (e.g., G0/G1, S, G2/M phases)

Cell cycle checkpoints are critical regulatory mechanisms that can halt cell cycle progression to allow time for DNA repair or, if the damage is irreparable, to initiate programmed cell death (apoptosis). frontiersin.orgbiorxiv.org The accumulation of DNA damage, particularly the DSBs resulting from this compound activity, activates sensor kinases like ATM and ATR. bham.ac.uksemanticscholar.org These kinases phosphorylate a cascade of downstream targets that enforce cell cycle arrest. bham.ac.uk

Research indicates that this compound specifically causes cell cycle arrest in the G0/G1 phase. medchemexpress.commedchemexpress.eumedchemexpress.com This is consistent with studies on other PARP inhibitors, which have demonstrated the ability to induce G0/G1 arrest by modulating the Sp1 signaling pathway and increasing the expression of checkpoint proteins like p21 and p27. plos.orgnih.gov The arrest in G0/G1 prevents cells with damaged DNA from entering the S phase, where the damage would be converted to more lethal DSBs. plos.org Depending on the cellular context and the extent of damage, PARP inhibition can also lead to arrest in the S or G2/M phases. medchemexpress.combham.ac.uk This checkpoint activation is a crucial cellular response to the genotoxic stress imposed by the inhibitor, ultimately determining whether the cell survives or undergoes apoptosis. medchemexpress.comfrontiersin.org

Data Summary

| Cellular Consequence | Pathway Affected | Mechanism of Action by this compound | Key Protein Interactions |

| SSB Amplification | Topoisomerase I Activity, SSB Repair | Inhibition of TopoI stabilizes SSBs; inhibition of PARP-1 prevents their repair. ncl.ac.uknih.gov | Topoisomerase I, PARP-1 |

| Conversion to DSBs | DNA Replication | Collision of replication forks with unrepaired SSBs during S-phase. ncl.ac.ukfrontiersin.org | Replication Machinery |

| HR-Deficient Cell Sensitization | Homologous Recombination (HR) | Inability to repair inhibitor-induced DSBs leads to cell death (synthetic lethality). frontiersin.orgmedsci.org | BRCA1, BRCA2, RAD51 |

| BER Pathway Disruption | Base Excision Repair (BER) | Prevents PARP-1-mediated recruitment of the BER protein scaffold. nih.govnih.gov | XRCC1, DNA Ligase III, DNA Pol β |

| NHEJ Modulation | Non-Homologous End Joining (NHEJ) | Alters the balance between HR and NHEJ; may increase reliance on error-prone repair. oup.comembopress.org | Ku70/80, DNA-PKcs |

| Cell Cycle Arrest | Cell Cycle Checkpoints | DNA damage activates ATM/ATR kinases, leading to arrest, specifically noted in G0/G1. medchemexpress.complos.orgbham.ac.uk | p53, p21, p27, ATM, ATR |

Mechanisms of Apoptosis Induction and Programmed Cell Death

This compound, a dual inhibitor of Topoisomerase I (TOPO I) and Poly(ADP-ribose) polymerase 1 (PARP-1), has been shown to effectively induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.commedchemexpress.com This process is crucial for eliminating damaged or cancerous cells and is a key mechanism of action for many anticancer therapies. The induction of apoptosis by this compound is a dose-dependent phenomenon, with higher concentrations of the compound leading to a greater percentage of apoptotic cells. medchemexpress.commedchemexpress.com For instance, in HGC-27 human gastric cancer cells, treatment with this compound at concentrations of 1.25 µM, 2.5 µM, and 5 µM for 24 hours resulted in apoptosis rates of 15.5%, 43.1%, and 76.0%, respectively. medchemexpress.com

The apoptotic process initiated by PARP-1 inhibition involves several interconnected pathways. Under conditions of moderate DNA damage, activated PARP-1 can participate in apoptosis through pathways involving death receptors, mitochondria, and the endoplasmic reticulum. frontiersin.org A key event in the execution of apoptosis is the cleavage of PARP-1 by caspases, particularly caspase-3 and caspase-7. frontiersin.orgnih.gov This cleavage separates the DNA-binding domain of PARP-1 from its catalytic domain, preventing its enzymatic activity and preserving cellular energy stores (ATP) that are required for the orderly process of apoptosis. nih.govresearchgate.net

Furthermore, extensive DNA damage can lead to the hyperactivation of PARP-1, which in turn can trigger a specific form of programmed cell death known as parthanatos. scielo.brmdpi.com This pathway is mediated by the release of apoptosis-inducing factor (AIF) from the mitochondria and its translocation to the nucleus, where it causes large-scale DNA fragmentation. frontiersin.orgmdpi.comresearchgate.net The inhibition of PARP-1 by compounds like this compound can influence these cell death decisions, shifting the balance towards apoptosis. researchgate.net

Table 1: Effect of this compound on Apoptosis in HGC-27 Cells

| Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells |

|---|---|---|

| 1.25 | 24 | 15.5% |

| 2.5 | 24 | 43.1% |

| 5.0 | 24 | 76.0% |

> Data sourced from MedChemExpress. medchemexpress.com

Autophagy Modulation by this compound and its Preclinical Implications

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It can act as a survival mechanism for cancer cells under stress, but can also lead to cell death. PARP-1 has been identified as a key regulator of autophagy. nih.gov Specifically, PARP-1 is involved in autophagy induced by DNA damage. nih.gov Studies have shown that in response to DNA damaging agents, PARP-1 wild-type cells exhibit the formation of autophagic vesicles and increased expression of autophagy-related genes, a response that is absent in cells lacking PARP-1 or treated with a PARP inhibitor. nih.gov This suggests that inhibition of PARP-1 by compounds like this compound could prevent the pro-survival autophagic response in cancer cells, thereby enhancing their susceptibility to cell death.

The interplay between PARP-1 and autophagy is complex. Inhibition of PARP can suppress the accrual of microtubule-associated protein 1 light chain 3-II (LC3-II), a key marker of autophagosome formation, and protect cells from cell death. researchgate.net Conversely, some studies suggest that PARP-1 acts as a suppressor of autophagy under oxidative stress. nih.gov The modulation of autophagy by PARP inhibitors like this compound has significant preclinical implications. By preventing the cytoprotective effects of autophagy, these inhibitors could potentially increase the efficacy of anticancer treatments. tandfonline.com The exact outcome—whether autophagy is cytoprotective or cytotoxic—can depend on the specific genetic background of the tumor cell. tandfonline.com

Preclinical Efficacy and Anti Tumor Activity of Topoi/parp 1 in 1

In Vitro Characterization of Cytotoxic and Anti-proliferative Effects

Assessment across a Spectrum of Cancer Cell Lines (e.g., HGC-27, HeLa, A549, HepG-2)

The dual topoisomerase I (TOPO1) and poly(ADP-ribose) polymerase (PARP) inhibitor, Topoi/PARP-1-IN-1, has demonstrated notable anti-tumor activity across a variety of human cancer cell lines. targetmol.cnmedchemexpress.com Laboratory studies have quantified its cytotoxic and anti-proliferative effects, revealing a dose-dependent inhibition of cancer cell growth.

In human gastric cancer cells (HGC-27), this compound effectively curbed proliferation and migration when administered in concentrations ranging from 1.25 to 5 μM over 48 hours. medchemexpress.com Furthermore, at the same concentrations, it induced apoptosis in these cells in a dose-dependent manner within 24 hours. medchemexpress.com Specifically, apoptosis was observed in 15.5%, 43.1%, and 76.0% of HGC-27 cells at concentrations of 1.25, 2.5, and 5 μM, respectively. medchemexpress.com The compound was also found to cause DNA damage and reduce the expression of the TOPO1 protein in HGC-27 cells. targetmol.cnmedchemexpress.com

The anti-tumor efficacy of this compound extends to other cancer cell types. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. The IC50 values were 7.21 μM for HeLa (cervical cancer), 9.48 μM for A549 (lung cancer), 3.80 μM for HepG-2 (liver cancer), and 2.49 μM for HGC-27 (gastric cancer) cells. medchemexpress.com

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μM) | Key Effects |

|---|---|---|---|

| HGC-27 | Gastric Cancer | 2.49 | Inhibition of proliferation and migration, induction of apoptosis, DNA damage, decreased TOPO1 expression. medchemexpress.com |

| HeLa | Cervical Cancer | 7.21 | Cytotoxicity. medchemexpress.com |

| A549 | Lung Cancer | 9.48 | Cytotoxicity. medchemexpress.com |

| HepG-2 | Liver Cancer | 3.80 | Cytotoxicity. medchemexpress.com |

Comparative Efficacy in DNA Repair-Proficient versus Deficient Models

The efficacy of PARP inhibitors is often heightened in cancer cells with deficiencies in DNA repair mechanisms, a concept known as synthetic lethality. acs.orgmdpi.com While specific studies directly comparing this compound in isogenic DNA repair-proficient versus deficient cell lines are not detailed in the provided search results, the broader principles of PARP inhibition provide a strong rationale for its enhanced activity in deficient models.

PARP inhibitors are particularly effective in tumors with mutations in genes like BRCA1 and BRCA2, which are crucial for homologous recombination (HR), a major DNA double-strand break repair pathway. nih.govnih.gov When PARP is inhibited, single-strand breaks accumulate and, during DNA replication, can be converted into double-strand breaks. acs.org In normal cells, these are efficiently repaired by the HR pathway. However, in HR-deficient cells, such as those with BRCA mutations, the inability to repair these double-strand breaks leads to cell death. acs.orgfrontiersin.org

Studies on other PARP inhibitors have consistently demonstrated this principle. For instance, BRCA2-deficient cell lines are significantly more sensitive to PARP inhibition compared to their BRCA2-proficient counterparts. acs.orgnih.gov It is therefore highly probable that this compound would exhibit greater cytotoxic and anti-proliferative effects in cancer cell lines with deficiencies in DNA repair pathways like HR. Further research using isogenic cell line pairs (e.g., DLD-1 BRCA2+/+ and DLD-1 BRCA2-/-) would be necessary to definitively quantify the comparative efficacy of this compound in these contexts. nih.gov

In Vivo Evaluation in Xenograft Models

Tumor Growth Inhibition and Regression Studies (e.g., HGC-27, HCT116, DLD-1 BRCA2-/- xenografts)

The anti-tumor activity of this compound has been confirmed in in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice. In a xenograft model using HGC-27 gastric cancer cells, oral administration of this compound resulted in a significant tumor growth inhibition (TGI) of 75.4%. medchemexpress.com

While specific in vivo data for this compound in HCT116 and DLD-1 BRCA2-/- xenografts were not found in the search results, studies on other PARP inhibitors in these models provide valuable insights. For example, in a DLD-1 BRCA2-/- xenograft model, another PARP inhibitor, AZD5305, demonstrated significant tumor regression at various doses, while showing no anti-tumor efficacy in the corresponding DNA repair-proficient DLD-1 wild-type model. nih.gov This highlights the expected enhanced in vivo efficacy of PARP inhibitors in tumors with DNA repair deficiencies. Similarly, PARP inhibitors have been shown to sensitize HCT116 colorectal cancer cells to other therapies in xenograft models. mdpi.com Given the dual-targeting nature of this compound, it is anticipated to show robust anti-tumor activity in these models, particularly in the DLD-1 BRCA2-/- xenografts due to the principle of synthetic lethality.

Molecular and Cellular Correlates of Efficacy in Preclinical Tumor Tissues

The in vivo anti-tumor effects of this compound are underpinned by its molecular and cellular actions within the tumor tissue. A key mechanism is the induction of DNA damage in cancer cells. medchemexpress.com This is a direct consequence of its dual inhibition of TOPO1 and PARP1. By inhibiting TOPO1, the compound stabilizes the TOPO1-DNA cleavage complex, leading to DNA breaks. mdpi.com The concurrent inhibition of PARP1 prevents the repair of these breaks, amplifying the DNA damage and ultimately triggering cell death. mdpi.com

In preclinical studies, treatment with PARP inhibitors leads to an increase in markers of DNA damage, such as phosphorylated Histone H2AX (γH2AX). science.gov This indicates the formation of DNA double-strand breaks. Furthermore, PARP inhibition can lead to the trapping of PARP1 on the DNA, which is itself a cytotoxic lesion that contributes to the anti-tumor effect. nih.govnmsgroup.it The expression of TOPO1 has also been shown to be decreased in HGC-27 cells following treatment with this compound, which could be another contributor to its mechanism of action. medchemexpress.com

Synergistic Preclinical Combination Strategies

The dual inhibitory nature of this compound against both TOPO1 and PARP1 inherently represents a synergistic strategy. The rationale for combining PARP inhibitors with topoisomerase I inhibitors is well-established in preclinical models. researchgate.netnih.gov Topoisomerase I inhibitors induce single-strand breaks that, if not repaired, can lead to cytotoxic double-strand breaks during DNA replication. mdpi.com PARP1 plays a crucial role in the repair of these single-strand breaks. mdpi.com Therefore, inhibiting PARP1 enhances the efficacy of topoisomerase I inhibitors by preventing the repair of the DNA damage they induce. nih.gov This combination has been shown to be effective at lower doses of each agent than when used as monotherapies. researchgate.net

Beyond its intrinsic dual action, this compound could potentially be combined with other therapeutic agents for enhanced anti-tumor activity. Preclinical studies have shown that PARP inhibitors can act synergistically with:

Chemotherapy: Particularly with DNA alkylating agents and platinum-based compounds, where PARP inhibition hinders the repair of chemotherapy-induced DNA damage. acs.orgnih.gov

Immunotherapy: PARP inhibitors can increase DNA damage, which may activate immune signaling pathways and enhance the expression of immune checkpoints like PD-L1, potentially making tumors more susceptible to immune checkpoint inhibitors. frontiersin.orgnih.gov

Other Targeted Therapies: Combinations with inhibitors of pathways like PI3K/AKT have shown promise in preclinical models by targeting multiple cancer-driving mechanisms. nih.gov

These potential combination strategies, which have shown promise for other PARP inhibitors, would require specific preclinical investigation for this compound to confirm their synergistic potential.

Potentiation of Conventional Chemotherapeutic Agents (e.g., Cisplatin (B142131), Doxorubicin (B1662922), Irinotecan)

A thorough search for preclinical studies evaluating the combination of this compound with cisplatin, doxorubicin, or irinotecan (B1672180) yielded no specific results.

The scientific rationale for combining separate PARP inhibitors with these chemotherapies is well-established for other compounds. For instance, PARP inhibitors can potentiate cisplatin by preventing the repair of DNA damage caused by platinum agents. aacrjournals.orgnih.gov Similarly, synergy between PARP inhibitors and doxorubicin has been observed in various cancer cell lines. aacrjournals.orgnih.gov

The case of irinotecan is unique because it is a TOPO1 inhibitor, the same as one of the intended targets of this compound. The development of dual inhibitors like this compound aims to combine the effects of a PARP inhibitor and a TOPO1 inhibitor into a single molecule to overcome toxicities seen in combination therapies. researchgate.net One study directly compared the single-agent efficacy of Compound B6 to irinotecan, finding comparable antitumor activity, but this was not a combination study. colab.ws

Combinations with Other DNA Damage Response Inhibitors (e.g., ATR, CHK1, WEE1, Polθ Inhibitors)

There is no available preclinical data from the conducted searches on the combination of this compound with ATR inhibitors, CHK1 inhibitors, WEE1 inhibitors, or Polθ inhibitors.

In the broader field of oncology research, combining different DNA Damage Response (DDR) inhibitors is a promising strategy. Preclinical studies with other PARP inhibitors have shown that:

ATR inhibitors can synergize with PARP inhibitors to overcome drug resistance, particularly in ovarian cancer models. bu.edunih.govmdpi.com

CHK1 inhibitors have been shown to work synergistically with PARP inhibitors to induce cell death in neuroblastoma and ovarian cancer cells. researchgate.nete-crt.org

WEE1 inhibitors combined with PARP inhibitors can trigger anti-tumor responses and overcome resistance in various cancer models, including breast and biliary tract cancers. e-crt.orgnih.govnih.gov

Polθ inhibitors are being explored in combination with PARP inhibitors as a dual synthetic lethality strategy in homologous recombination-deficient tumors. biorxiv.orgnih.gov

However, these findings relate to other PARP inhibitors and cannot be specifically attributed to this compound without dedicated studies.

Combined Modalities with Epigenetic Regulators (e.g., Histone Deacetylase Inhibitors)

No specific preclinical research was found detailing the combination of this compound with histone deacetylase (HDAC) inhibitors. The concept of creating single-molecule, dual-target PARP/HDAC inhibitors exists, but this is distinct from a combination study of this compound with a separate HDAC inhibitor. nih.gov The rationale for such combinations is that HDAC inhibitors can modulate chromatin structure, potentially increasing the efficacy of DNA-damaging agents and PARP inhibitors. nih.gov

Molecular and Cellular Mechanisms of Resistance to Topoi/parp 1 in 1

Restoration of DNA Repair Capacities

A primary mechanism by which cancer cells develop resistance to PARP inhibitors, including dual inhibitors like Topoi/parp-1-IN-1, is by restoring their ability to repair DNA damage, thereby overcoming the synthetic lethality induced by the drug.

One of the most well-documented mechanisms of acquired resistance is the emergence of secondary or "reversion" mutations in genes critical for homologous recombination (HR), such as BRCA1 and BRCA2. nih.gov These reversion mutations restore the open reading frame of the initially mutated gene, leading to the production of a functional or partially functional protein. nih.govmdpi.com The restoration of HR capacity negates the synthetic lethal relationship with PARP inhibition, rendering the therapy ineffective. nih.govnih.gov

These secondary mutations can include deletions or insertions that correct the reading frame disrupted by the original pathogenic mutation. nih.gov Clinical studies have identified BRCA1/2 reversion mutations in patients with ovarian, breast, prostate, and pancreatic cancers who developed resistance to PARP inhibitors or platinum-based chemotherapy. nih.govmdpi.com

Incidence of BRCA1/2 Reversion Mutations in Various Cancers

| Cancer Type | Number of Tumors with BRCA1/2 Mutations | Number of Tumors with Reversion Mutations | Reference |

|---|---|---|---|

| Ovarian Cancer | 3424 | 30 | nih.govmdpi.com |

| Breast Cancer | 1460 | 27 | nih.govmdpi.com |

| Prostate Cancer | 461 | 5 | nih.govmdpi.com |

| Pancreatic Cancer | 340 | 2 | nih.govmdpi.com |

| Endometrial Cancer | 564 | 4 | nih.govmdpi.com |

Cancer cells can also develop resistance by upregulating alternative DNA repair pathways to compensate for the inhibition of PARP-1. PARP-1 plays a crucial role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. nih.govsemanticscholar.org When PARP-1 is inhibited, unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. nih.gov

In HR-deficient cells, these DSBs cannot be repaired efficiently, leading to cell death. However, resistant cells can adapt by enhancing other DSB repair mechanisms, such as non-homologous end joining (NHEJ). nih.govnih.gov Upregulation of key NHEJ proteins can allow for the repair of DSBs, albeit in a more error-prone manner, promoting cell survival despite PARP inhibition. Furthermore, cells may leverage other pathways, such as the endonuclease pathway involving XPF–ERCC1, to repair Top1-induced DNA damage as an alternative to the PARP-dependent pathway. oup.comsemanticscholar.org

Alterations in Drug Target and Efflux

Modifications to the drug target itself or mechanisms that reduce the intracellular concentration of the drug are also key strategies for resistance.

Increased efflux of the therapeutic agent from the cancer cell is a classic mechanism of multidrug resistance (MDR). nih.gov This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). tg.org.au These transporters function as efflux pumps, actively removing a wide range of substrates, including chemotherapeutic drugs, from the cell's interior. tg.org.aunih.gov Overexpression of P-gp can lower the intracellular concentration of this compound to sub-therapeutic levels, allowing the cancer cells to survive and proliferate. nih.gov This mechanism is not specific to PARP inhibitors but can contribute to resistance against a broad spectrum of anticancer agents.

Replication Fork Protection and Stability Alterations

The cytotoxicity of PARP inhibitors is closely linked to their impact on DNA replication. They cause the stalling and collapse of replication forks, particularly in HR-deficient cells. nih.govnih.gov A significant mechanism of resistance involves the cell's ability to protect and stabilize these stalled replication forks, preventing their degradation and collapse into DSBs. nih.gov

This protection can be achieved through various means, including the loss of certain nucleases that would otherwise degrade stalled forks. PARP-1 itself is involved in protecting stalled replication forks and promoting the restart of DNA synthesis. nih.govnih.gov In the context of PARP inhibition, other proteins can be recruited to stabilize these forks. By preventing fork collapse, cancer cells can tolerate the replication stress induced by this compound, thus avoiding the accumulation of lethal DNA damage. nih.govresearchgate.net

Signaling Pathway Compensations and Bypass Mechanisms (e.g., PI3K/AKT, MET upregulation)

Resistance to targeted cancer therapies, including dual inhibitors like this compound, can emerge through the activation of compensatory signaling pathways that promote cell survival and proliferation, thereby bypassing the drug-induced cytotoxicity. Among the most well-documented bypass mechanisms in the context of PARP inhibitor resistance are the upregulation of the PI3K/AKT pathway and the hyperactivation of receptor tyrosine kinases such as MET. While direct studies on this compound are limited, the extensive research on PARP inhibitors provides a foundational understanding of these resistance mechanisms.

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival in response to various extracellular signals. researchgate.net Its constitutive activation is a known mechanism of resistance to PARP inhibitors. researchgate.net Upon treatment with PARP inhibitors, some cancer cells can upregulate the PI3K/AKT pro-survival pathway. nih.gov This activation can occur through various mechanisms, including mutations or amplification of upstream signaling components or the loss of negative regulators like PTEN. researchgate.netnih.gov The activation of AKT can promote the expression of DNA repair proteins and interfere with apoptotic signaling, thereby counteracting the effects of PARP inhibition. nih.gov The interplay between PARP1 and the PI3K/AKT pathway is complex; for instance, PARP1 inhibition has been shown to induce Akt activation, which may contribute to apoptosis resistance. nih.govresearchgate.net This suggests that co-targeting both PARP and the PI3K/AKT pathway could be a strategy to overcome resistance. researchgate.net

Another significant bypass mechanism involves the upregulation and activation of the MET receptor tyrosine kinase. The c-MET proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways involved in cell growth, survival, and motility. Hyperactivation of MET has been identified as a mechanism of resistance to PARP inhibitors. nih.gov Research has shown that the kinase c-MET can phosphorylate PARP1, leading to its activation and a reduced binding affinity for PARP inhibitors, consequently resulting in resistance. nih.govnih.gov In some cancers, such as hepatocellular carcinoma and triple-negative breast cancer, a heterodimer of EGFR and MET can interact with and phosphorylate PARP1, contributing to resistance. nih.govnih.gov In such cases, inhibiting either EGFR or MET alone is insufficient to overcome resistance, and simultaneous inhibition of both receptors is required to re-sensitize cells to PARP inhibitors. nih.govnih.gov

These findings underscore the importance of understanding the broader signaling landscape within cancer cells to anticipate and overcome resistance to drugs like this compound. The activation of pathways such as PI3K/AKT and MET represents a significant challenge to the efficacy of PARP-targeting therapies.

Table 1: Key Proteins in PI3K/AKT-Mediated Resistance to PARP Inhibition

| Protein | Function in Pathway | Role in Resistance |

| PI3K | Catalyzes the conversion of PIP2 to PIP3, initiating the signaling cascade. researchgate.net | Activation promotes cell survival and proliferation signals that can bypass PARP inhibitor-induced cell death. researchgate.net |

| AKT | A serine/threonine kinase that, once activated, phosphorylates numerous downstream targets involved in cell survival, growth, and proliferation. researchgate.netnih.gov | Hyperactivation can lead to apoptosis resistance and is associated with both de novo and acquired resistance to PARP inhibitors. nih.gov |

| PTEN | A phosphatase that negatively regulates the PI3K/AKT pathway by converting PIP3 back to PIP2. researchgate.net | Loss of PTEN function leads to constitutive activation of the PI3K/AKT pathway, contributing to PARP inhibitor sensitivity initially, but its wild-type status could confer resistance. researchgate.net |

| mTOR | A downstream effector of AKT, forming two distinct complexes (mTORC1 and mTORC2) that regulate cell growth, proliferation, and survival. nih.gov | Activation through the PI3K/AKT pathway contributes to the pro-survival signaling that can overcome PARP inhibition. nih.gov |

Table 2: MET Upregulation and its Role in Resistance to PARP Inhibition

| Protein/Complex | Mechanism of Action | Consequence for PARP Inhibition |

| c-MET | Receptor tyrosine kinase that, upon activation, can phosphorylate PARP1. nih.govnih.gov | Phosphorylation of PARP1 by c-MET increases its enzymatic activity and reduces its affinity for PARP inhibitors, leading to resistance. nih.govnih.gov |

| EGFR/MET Heterodimer | In some cancer types, EGFR and MET form a complex that interacts with and phosphorylates PARP1 in the nucleus. nih.govnih.gov | This interaction leads to PARP1 hyperactivation and resistance to PARP inhibitors. Simultaneous inhibition of both EGFR and MET is required to overcome this resistance. nih.govnih.gov |

Perspectives and Future Research Trajectories for Topoi/parp 1 in 1

Advanced Mechanistic Investigations into Dual Target Engagement

The foundational mechanism of Topoi/PARP-1-IN-1 hinges on a synergistic attack on cancer cell DNA repair. TOPO I inhibitors, such as camptothecin, function by trapping the TOPO I enzyme on the DNA, which leads to the formation of single-strand breaks (SSBs) that convert to lethal double-strand breaks (DSBs) during DNA replication. nih.gov The cell's primary response to SSBs involves the PARP-1 enzyme, which is recruited to the site of damage to initiate repair, partly by recruiting essential repair proteins like XRCC1. nih.govmdpi.com

This compound exploits this process by delivering a two-pronged assault. Firstly, it inhibits TOPO I, inducing the initial DNA damage. Secondly, it inhibits PARP-1, preventing the subsequent repair of that damage. nih.gov This blockade of a critical DNA repair pathway leads to an accumulation of unrepaired DNA breaks, ultimately triggering cell death. researchgate.net Mechanistic studies have shown that this compound (also referred to as compound B6) induces DNA damage in HGC-27 gastric cancer cells, decreases the expression of TOPO I, and causes cell cycle arrest at the G0/G1 phase. nih.govmedchemexpress.commedchemexpress.com

Future advanced investigations should aim to dissect this dual engagement with greater precision. Key research questions include:

PARP Trapping Efficiency: A critical aspect of many PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, which is a highly cytotoxic event. targetedonc.com Quantifying the PARP trapping efficiency of this compound compared to first-generation PARP inhibitors would provide deeper insight into its potency.

Kinetics of Inhibition: Understanding the kinetics of how this compound interacts with both TOPO I and PARP-1 is crucial. Molecular docking studies have suggested that the compound effectively fits into the active pockets of both target proteins, forming stable hydrogen bonds. nih.gov Further biophysical assays could elucidate the binding affinities, on/off rates, and whether the inhibition is competitive or non-competitive for each enzyme.

Chromatin Remodeling Effects: PARP-1 is not only a DNA repair enzyme but also a key regulator of chromatin structure. pnas.org Its automodification can switch its function from a structural protein to a histone chaperone, which is vital for both transcription and DNA repair. pnas.org Investigating how this compound's inhibition of PARP-1 affects local and global chromatin architecture could reveal additional layers of its mechanism of action.

The preclinical anti-tumor activity of this compound has been demonstrated across several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HGC-27 | Gastric Cancer | 2.49 medchemexpress.commedchemexpress.com |

| HepG-2 | Liver Cancer | 3.80 medchemexpress.commedchemexpress.com |

| HeLa | Cervical Cancer | 7.21 medchemexpress.commedchemexpress.com |

| A549 | Lung Cancer | 9.48 medchemexpress.commedchemexpress.com |

| This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, indicating its dose-dependent cytotoxic effects. |

Discovery of Predictive Biomarkers for Preclinical Response and Resistance

A significant hurdle in translating targeted therapies to the clinic is the identification of patient populations most likely to benefit. For a dual inhibitor like this compound, the discovery of predictive biomarkers is a critical research trajectory. While no biomarkers have been validated specifically for this compound, the extensive research on its individual targets provides a clear roadmap for investigation.

The most established biomarkers for PARP inhibitors are defects in the Homologous Recombination Repair (HRR) pathway, most notably mutations in the BRCA1 and BRCA2 genes. nih.gov Tumors with these mutations are highly dependent on PARP-1 for DNA repair, creating a synthetic lethal relationship with PARP inhibitors. mdpi.com Therefore, screening preclinical models for HRR deficiency (HRD) status is a primary step. nih.govnih.gov

Beyond HRD, several other potential biomarkers warrant investigation for their relevance to this dual inhibitor:

PARP1 Expression Levels: The expression level of the PARP-1 protein itself could be a determinant of sensitivity. researchgate.net Some studies suggest a positive correlation between high PARP-1 expression and sensitivity to PARP inhibitors. cloudfront.net

Topoisomerase I Levels: The cellular level and activity of TOPO I are logically linked to the efficacy of its inhibitors. Resistance to TOPO I inhibitors has been associated with rapid proteasomal degradation of the enzyme. researchgate.net Furthermore, phosphorylation of TOPO I at serine 10 (topoI-pS10) has been explored as a potential predictive biomarker for response to irinotecan (B1672180). bu.edu

SLFN11 Expression: Schlafen family member 11 (SLFN11) is an emerging biomarker that has been linked to sensitivity to a broad range of DNA-damaging agents, including both PARP and TOPO I inhibitors. nih.gov Its expression may predict a favorable response to a dual-inhibition strategy.

Drug Efflux Pump Expression: Overexpression of drug efflux pumps, such as the ATP Binding Cassette Subfamily B Member 1 (ABCB1), is a common mechanism of acquired resistance to chemotherapy and can reduce the intracellular concentration and efficacy of inhibitors. nmsgroup.it

| Potential Biomarker | Target Pathway | Rationale for Prediction |

| BRCA1/2 Mutation / HRD | PARP Inhibition | Creates synthetic lethality by disabling a key DNA repair pathway. nih.govmdpi.com |

| High PARP1 Expression | PARP Inhibition | Higher levels of the target enzyme may increase drug trapping and efficacy. cloudfront.net |

| High Topo I Expression/pS10 | Topo I Inhibition | Ensures sufficient target is present for the inhibitor to act upon. researchgate.netbu.edu |

| SLFN11 Expression | General DNA Damage | Sensitizes cells to DNA damage induced by both PARP and Topo I inhibitors. nih.gov |

| Low ABCB1 Expression | Drug Concentration | Prevents efflux of the inhibitor, maintaining effective intracellular concentrations. nmsgroup.it |

| This table summarizes potential predictive biomarkers for evaluating the preclinical response and resistance to a dual Topo I and PARP-1 inhibitor like this compound. |

Exploration of Therapeutic Potential in Non-Oncological Disease Models (e.g., Neurodegeneration via PARP-1 inhibition)

While developed as an anti-cancer agent, the PARP-1 inhibitory function of this compound opens a promising avenue for research in non-oncological diseases, particularly neurodegeneration. There is substantial evidence implicating the overactivation of PARP-1 in the pathology of diseases like Alzheimer's, Parkinson's, and multiple sclerosis. mdpi.comnih.govfrontiersin.org

In the context of neurodegeneration, intense DNA damage from oxidative stress leads to hyperactivation of PARP-1. frontiersin.org This process consumes cellular energy reserves (NAD+ and ATP) and triggers a specific form of programmed cell death known as Parthanatos, which is implicated in neuronal loss. frontiersin.orgresearchgate.net Furthermore, PARP-1 activation contributes to neuroinflammation by promoting the activation of microglia and astrocytes. mdpi.com

Preclinical studies using other PARP-1 inhibitors have demonstrated significant neuroprotective effects:

In models of Parkinson's disease , PARP inhibitors like Rucaparib and Veliparib have been shown to reduce the aggregation and neurotoxicity of α-synuclein. mdpi.com

In models of Alzheimer's disease , PARP inhibition has been found to rescue deficits caused by amyloid-β plaques and reduce neuroinflammation. mdpi.comfrontiersin.org

In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis , PARP inhibitors markedly reduce neuroinflammation. mdpi.com

Given its potent PARP-1 inhibition (IC50 = 0.09 μM), this compound is a strong candidate for exploration in these disease models. medchemexpress.com Future research should evaluate whether it can cross the blood-brain barrier and exert similar neuroprotective and anti-inflammatory effects. The dual nature of the compound is less relevant in this context, but its efficacy against the PARP-1 target alone justifies its investigation for repurposing in neurodegenerative disorders. mdpi.comresearchgate.net

Rational Design of Next-Generation Dual Inhibitors and Combination Regimens Based on Preclinical Findings

The development of this compound and similar compounds provides valuable insights for the rational design of future therapies. A key motivation for creating dual inhibitors is to overcome the dose-limiting toxicities often seen with combination therapies of two separate drugs. researchgate.net However, the field of PARP inhibition is evolving, with a major focus on creating next-generation inhibitors with improved properties.

A primary direction is the development of inhibitors that are highly selective for PARP-1 over PARP-2. nih.gov Inhibition of PARP-2 has been linked to the hematological toxicity (e.g., anemia, neutropenia) that limits the dosage of first-generation PARP inhibitors. nih.govaacrjournals.org By specifically targeting PARP-1, which is responsible for the vast majority of PARP-driven synthetic lethality, next-generation inhibitors aim to widen the therapeutic window. onclive.com This improved safety profile makes them more tolerable for patients and better candidates for combination with other treatments. aacr.org

| Next-Gen PARP1-Selective Inhibitor | Key Feature | Development Stage |

| Saruparib (AZD5305) | ~500-fold selectivity for PARP1 over PARP2. nih.govaacrjournals.org | Phase I/II Clinical Trials aacr.org |

| This table highlights a leading example of a next-generation PARP1-selective inhibitor, representing the current trajectory in the rational design of this drug class. |

Based on the preclinical findings with this compound, future rational design could pursue several strategies:

Optimizing the Scaffold: The matrine-benzimidazole scaffold of this compound could be chemically modified to enhance its selectivity for PARP-1 over PARP-2, while retaining its TOPO I inhibitory function. This could lead to a next-generation dual inhibitor with a superior safety profile.

Improving Pharmacokinetics: In vivo studies showed this compound had a tumor growth inhibition rate of 75.4%, compared to 87.0% for the standard drug irinotecan, but with lower toxicity. nih.gov Future modifications could aim to improve its oral bioavailability and pharmacokinetic properties to boost efficacy further.

Designing Novel Combination Regimens: The improved safety profile of a next-generation, PARP1-selective dual inhibitor would make it an excellent partner for other therapies. Preclinical models have already shown that PARP inhibitors can be effective in combination with chemotherapy, radiation, and immune checkpoint inhibitors. nmsgroup.itacs.org A rationally designed dual inhibitor could be tested in combination with agents that target other nodes of the DNA damage response or with immunotherapy to further enhance anti-tumor effects.

Q & A

Q. How can researchers integrate PARP-1-IN-1 studies with emerging fields like synthetic lethality or immuno-oncology?

- Methodological Guidance : Use SPIDER frameworks (Sample: tumor microenvironment; Phenomenon: immune cell infiltration; Design: co-culture models; Evaluation: PD-L1/T-cell activation; Research type: translational). Combine PARP-1-IN-1 with immune checkpoint inhibitors (e.g., anti-PD-1) and measure tumor regression via bioluminescent imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.